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molecular formula C8H16ClNO2 B8503632 Methyl 3-methylpiperidine-2-carboxylate hydrochloride

Methyl 3-methylpiperidine-2-carboxylate hydrochloride

Cat. No. B8503632
M. Wt: 193.67 g/mol
InChI Key: ZVXKTMITCLKTLU-UHFFFAOYSA-N
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Patent
US09440982B2

Procedure details

To a solution of methyl 3-methylpicolinate (5 g) and 36% HCl (2 eq) in methanol was added 10% Pd/C. The Parr shaker bottle was evacuated/H2 purged 3×, and then shaken at 50 psi until starting material was consumed (typically <1 h). The reaction was filtered through diatomaceous earth and concentrated to yield methyl 3-methylpiperidine-2-carboxylate hydrochloride salt without further purification. To a suspension of LiAlH4 (4 eq) in THF (40 ml) was added in portions the above crude salt at 0° C. The reaction was allowed to stir to rt overnight and then refluxed for 2 h. The reaction mixture was then quenched with saturated Na2SO4 at 0° C. and stirred for 1 h. The reaction mixture was filtered and concentrated in vacuo to give the title compound as a white solid. 1H NMR (CDCl3, 400 MHz) δ 3.4 (m, 2H), 2.9 (m, 1H), 2.8 (m, 1H), 2.6 (m, 1H), 1.7 (m, 1H), 1.6-1.4 (m, 4H), 0.8 (d, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([C:8]([O:10][CH3:11])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[ClH:12]>CO.[Pd]>[ClH:12].[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH:3]1[C:8]([O:10][CH3:11])=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC=1C(=NC=CC1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
shaken at 50 psi
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The Parr shaker bottle was evacuated/H2
CUSTOM
Type
CUSTOM
Details
purged 3×
CUSTOM
Type
CUSTOM
Details
was consumed (typically <1 h)
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1C(NCCC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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